3H-Imidazo[4,5-b]pyridine hydrochloride
Description
Properties
CAS No. |
929190-98-7 |
|---|---|
Molecular Formula |
C6H8Cl3N3 |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridine;trihydrochloride |
InChI |
InChI=1S/C6H5N3.3ClH/c1-2-5-6(7-3-1)9-4-8-5;;;/h1-4H,(H,7,8,9);3*1H |
InChI Key |
OBSDJSLDFMXCJA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=CN2.Cl |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN2.Cl.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3H-Imidazo[4,5-b]pyridine hydrochloride typically involves the construction of the imidazole and pyridine rings through various synthetic routes. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
3H-Imidazo[4,5-b]pyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential as a bioisostere, mimicking the structure and function of purines in biological systems.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine hydrochloride involves its interaction with various molecular targets. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo-Pyridine Derivatives
Key Differences :
- Ring Junction : The position of the fused imidazole ring (e.g., 4,5-b vs. 4,5-c) alters electronic properties and binding affinity. For instance, 3H-Imidazo[4,5-c]pyridine has a topological polar surface area (TPSA) of 41.6 Ų , compared to 35.9 Ų for the 4,5-b isomer, impacting solubility and membrane permeability .
- Substituents : Chloromethyl and hydrochloride groups in 3H-Imidazo[4,5-b]pyridine HCl enhance its reactivity and pharmaceutical utility compared to unsubstituted analogs .
Key Findings :
- Anticancer Potential: 2,3-Diaryl-substituted 3H-Imidazo[4,5-b]pyridine derivatives exhibit moderate cytotoxicity (IC₅₀: 9.2 µM against COX-2) and bind similarly to celecoxib in docking studies .
- Safety Contrasts: PhIP, a structurally related compound, is mutagenic and carcinogenic, highlighting the importance of substituent modifications for therapeutic safety .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3H-Imidazo[4,5-b]pyridine hydrochloride, and how can reaction conditions be controlled to improve yield and purity?
- Methodology : Synthesis typically involves cyclization reactions starting from pyridine derivatives, with careful control of temperature (e.g., 60–80°C) and pH (neutral to slightly acidic conditions). Key intermediates are purified via column chromatography, and the final product is characterized using NMR (¹H/¹³C), MS, and IR spectroscopy to confirm structural integrity . For hydrochloride salt formation, stoichiometric HCl is introduced in anhydrous ethanol under reflux .
Q. How is the biological activity of this compound assessed, and what are the key parameters for evaluating potency?
- Methodology : Biological activity is evaluated using kinase inhibition assays (e.g., c-Met kinase) with IC₅₀ values measured via fluorescence polarization or radiometric methods. Dose-response curves are generated to determine selectivity over off-target kinases. Cell-based assays (e.g., proliferation inhibition in cancer lines) complement biochemical data, with results normalized to positive controls like staurosporine .
Q. Why is the hydrochloride salt form preferred in biological studies, and how does it influence solubility and bioavailability?
- Methodology : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing polarity. Solubility is quantified via UV-Vis spectroscopy in PBS (pH 7.4) or simulated biological fluids. Comparative studies with freebase analogs show improved pharmacokinetic profiles in rodent models, with bioavailability assessed using LC-MS/MS .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions of 3H-Imidazo[4,5-b]pyridine derivatives?
- Methodology : Density Functional Theory (DFT) calculates electronic distribution to predict regioselectivity in substitution reactions (e.g., nitration at the 7-position). Molecular docking (AutoDock Vina) models interactions with kinase ATP-binding pockets, with binding affinity validated by mutagenesis studies (e.g., K1110A mutations in c-Met) .
Q. What structural modifications differentiate this compound from analogs, and how do these affect biological activity?
- Methodology : Comparative analysis of analogs (e.g., 2-chloro vs. 7-nitro derivatives) via X-ray crystallography reveals steric and electronic effects. For example, chlorine at the 2-position increases lipophilicity (logP measured by HPLC), enhancing membrane permeability, while nitro groups at the 7-position improve kinase binding through hydrogen-bond interactions .
Q. What challenges arise in formulating this compound for in vivo studies, and how are stability issues addressed?
- Methodology : Hydrolysis susceptibility in physiological buffers is mitigated using lyophilization or encapsulation in PEGylated liposomes. Stability is monitored via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC purity checks. Patent formulations often include co-solvents (e.g., cyclodextrins) to prevent aggregation .
Q. How do mechanistic studies resolve contradictions in reported kinase inhibition data for imidazo[4,5-b]pyridine derivatives?
- Methodology : Contradictions arise from assay variability (e.g., ATP concentration differences). Standardized protocols (e.g., fixed 1 mM ATP in kinase assays) and orthogonal methods (e.g., SPR for binding kinetics) clarify discrepancies. Meta-analyses of IC₅₀ values across studies identify outliers due to impurity interference .
Q. What thermal analysis techniques are used to characterize this compound, and how do results inform storage conditions?
- Methodology : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine decomposition onset temperatures (typically >200°C) and phase transitions. Data recommend storage at −20°C under inert gas (argon) to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
